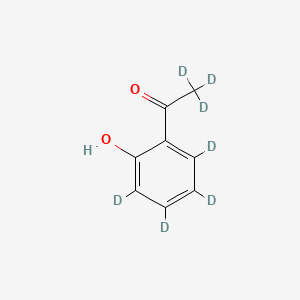

2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone

Descripción general

Descripción

1-2-Hydroxy(~2~H_4_)phenylethan-1-one is a chemical compound with a unique structure that includes deuterium atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-2-Hydroxy(~2~H_4_)phenylethan-1-one typically involves the introduction of deuterium atoms into the phenyl and ethanone groups. This can be achieved through various methods, including:

Deuterium Exchange Reactions: Using deuterated solvents and catalysts to replace hydrogen atoms with deuterium.

Direct Synthesis: Employing deuterated starting materials in the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated precursors. The choice of method depends on the desired purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-2-Hydroxy(~2~H_4_)phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Conditions involving halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

1-2-Hydroxy(~2~H_4_)phenylethan-1-one has several scientific research applications:

Chemistry: Used as a model compound in studies of deuterium effects on reaction mechanisms.

Biology: Investigated for its potential effects on biological systems due to the presence of deuterium.

Medicine: Explored for its potential therapeutic properties and as a tracer in metabolic studies.

Industry: Utilized in the development of deuterated drugs and materials.

Mecanismo De Acción

The mechanism of action of 1-2-Hydroxy(~2~H_4_)phenylethan-1-one involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s reactivity and stability, leading to unique effects in various applications. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

- 1-[4-(2-Hydroxyethoxy)phenyl]-2-hydroxy-2-methyl-1-propan-1-one

- 2-Hydroxy-2-methyl-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one

- 4-(2-Hydroxyethoxy)phenyl 2-hydroxy-2-propyl ketone

Uniqueness

1-2-Hydroxy(~2~H_4_)phenylethan-1-one is unique due to the incorporation of deuterium atoms, which can alter its physical and chemical properties. This makes it valuable for specific research applications where the effects of deuterium are of interest.

Actividad Biológica

2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone is a deuterated compound with potential biological activity. The incorporation of deuterium is known to influence the pharmacokinetics and metabolic stability of compounds. This article explores the biological activity of this compound, focusing on its effects on enzyme inhibition and potential therapeutic applications.

The compound has a complex structure characterized by multiple deuterium substitutions which enhance its stability and alter its interaction with biological systems. The molecular formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄D₁₈O |

| Molecular Weight | 238.34 g/mol |

| Structure | Deuterated phenolic ketone |

Enzyme Inhibition

Recent studies have highlighted the potential of phenolic compounds in inhibiting key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are crucial in various physiological processes and diseases such as Alzheimer's disease.

-

Acetylcholinesterase Inhibition :

- A study reported that phenolic compounds exhibit significant AChE inhibitory activity, with Ki values ranging from 22.13 ± 1.96 nM to 62.11 ± 6.00 nM for various derivatives . The structural similarity between these compounds and this compound suggests it may also demonstrate similar inhibitory effects.

-

Carbonic Anhydrase Inhibition :

- Another research indicated that phenolic compounds could act as effective inhibitors of carbonic anhydrases (CAs), with some derivatives showing Ki values as low as 8.61 ± 0.90 nM against human CA I . This suggests that the deuterated compound may also possess this activity due to its structural characteristics.

Case Studies

Several case studies have explored the biological implications of deuterated compounds similar to this compound:

- Study on Neuroprotective Effects : A case study investigated the neuroprotective effects of deuterated phenolic compounds in animal models of neurodegeneration. The results indicated a significant reduction in neuroinflammation and improved cognitive function .

- Antioxidant Activity : Another study evaluated the antioxidant properties of related deuterated phenolic compounds. The findings suggested enhanced radical scavenging activity compared to their non-deuterated counterparts due to increased stability against oxidative degradation .

Research Findings

The biological activity of deuterated compounds is often enhanced due to their altered metabolic pathways:

- Metabolic Stability : Deuterium substitution has been shown to slow down metabolic processes involving cytochrome P450 enzymes, leading to prolonged action in vivo . This characteristic is particularly beneficial for drugs targeting chronic conditions.

- Pharmacokinetics : The presence of deuterium can improve the pharmacokinetic profile by reducing clearance rates and enhancing bioavailability . This is crucial for maintaining therapeutic levels over extended periods.

Propiedades

IUPAC Name |

2,2,2-trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECYUBVRTQDVAT-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)C([2H])([2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662003 | |

| Record name | 1-[2-Hydroxy(~2~H_4_)phenyl](~2~H_3_)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189865-36-8 | |

| Record name | 1-[2-Hydroxy(~2~H_4_)phenyl](~2~H_3_)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.